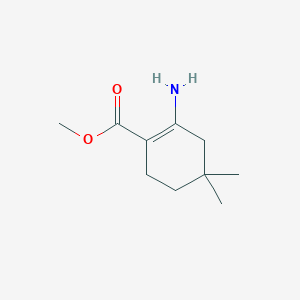
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. The presence of bromobutyl and trifluoromethyl groups in the compound makes it unique and potentially useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with bromobutane and trifluoromethylating agents. The reaction conditions may include:
Solvent: Common solvents used in such reactions include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining product quality.
化学反応の分析
Types of Reactions
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions may yield a hydroxylated product, while oxidation may produce a carbonyl-containing compound.
科学的研究の応用
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: The compound could be explored for its potential therapeutic effects or as a precursor in drug synthesis.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways in chemical reactions. The bromobutyl group can act as a leaving group in substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use in research or industrial applications.
類似化合物との比較
Similar Compounds
2-(4-Chlorobutyl)-2-(trifluoromethyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromobutyl)-2-(methyl)-1,3-dioxolane: Similar structure but with a methyl group instead of trifluoromethyl.
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxane: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both bromobutyl and trifluoromethyl groups, which can impart distinct chemical properties and reactivity. The combination of these groups in a dioxolane ring makes it a valuable compound for various applications.
特性
CAS番号 |
647831-25-2 |
|---|---|
分子式 |
C8H12BrF3O2 |
分子量 |
277.08 g/mol |
IUPAC名 |
2-(4-bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H12BrF3O2/c9-4-2-1-3-7(8(10,11)12)13-5-6-14-7/h1-6H2 |
InChIキー |
DVSNGHCZODWKJC-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CCCCBr)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


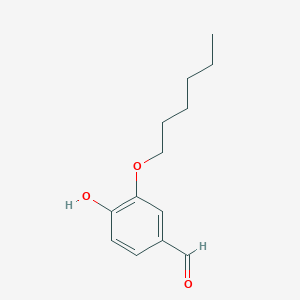
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
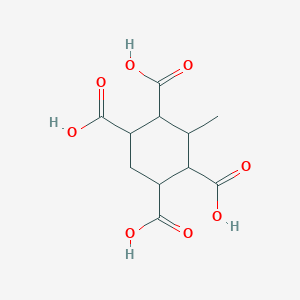
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
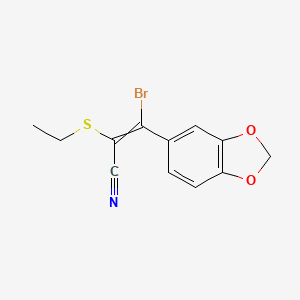
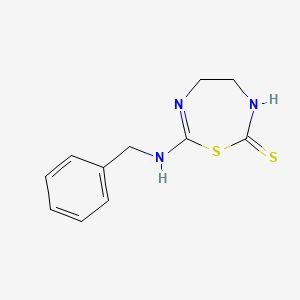
silane](/img/structure/B15170494.png)
![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
